Peucenin

Description

Structure

3D Structure

Properties

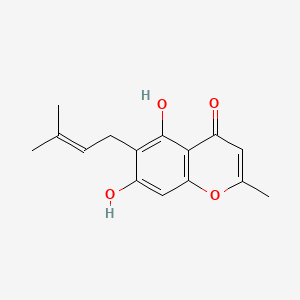

IUPAC Name |

5,7-dihydroxy-2-methyl-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-8(2)4-5-10-11(16)7-13-14(15(10)18)12(17)6-9(3)19-13/h4,6-7,16,18H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNGBIGBPPPNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973386 | |

| Record name | 5,7-Dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-72-3 | |

| Record name | Peucenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEUCENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6537KW8ZQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Phytochemical Context of Peucenin

Plant Sources and Taxonomic Distribution of Peucenin-Producing Species

This compound has been identified in several plant genera, primarily within the Apiaceae family, but also in other families.

Peucedanum ostruthium as a Primary Academic Source of this compound

Peucedanum ostruthium (L.) Koch, commonly known as masterwort, is a significant source of this compound, particularly its roots and rhizomes. tandfonline.comresearchgate.netnih.gov This plant, belonging to the Apiaceae family, has a history of traditional use in regions like the Austrian Alps. nih.gov Research on P. ostruthium extracts has led to the isolation and identification of this compound as one of its constituents. tandfonline.comtandfonline.comnih.gov

Other Botanical Sources of this compound and Related Chromones

Beyond Peucedanum ostruthium, this compound and related chromones have been found in other plant species. This compound has been reported in Cedrelopsis grevei and Harrisonia abyssinica. nih.gov this compound has also been isolated from sneezewood (Ptaeroxylon obliquum), a tree native to southern Africa, where it is a major component among interrelated chromones. evitachem.comgoogle.comrsc.org this compound 7-O-methyl ether, a related compound, has been isolated from the flowers of Rosa rugosa (Rosaceae). medchemexpress.comresearchgate.net Other chromone (B188151) derivatives, including this compound, have been identified in Cnidium monnieri (Apiaceae). mdpi.com

Here is a table summarizing some of the plant sources of this compound and related chromones:

| Compound | Plant Source(s) | Family |

| This compound | Peucedanum ostruthium, Cedrelopsis grevei, Harrisonia abyssinica, Ptaeroxylon obliquum, Cnidium monnieri | Apiaceae, Rutaceae (Cedrelopsis), Simaroubaceae (Harrisonia), Ptaeroxylaceae (Ptaeroxylon) tandfonline.comtandfonline.comnih.govevitachem.comgoogle.comrsc.orgmdpi.com |

| This compound 7-O-methyl ether | Rosa rugosa | Rosaceae |

Co-occurrence of this compound with Related Secondary Metabolites

This compound often co-occurs with other secondary metabolites, particularly coumarins and other chromone derivatives, within the same plant species. In Peucedanum ostruthium, this compound has been found alongside coumarins such as ostruthin, imperatorin (B1671801), ostruthol, and oxypeucedanin (B192039) hydrate. tandfonline.comtandfonline.comnih.gov These compounds were identified as constituents contributing to biological activities observed in extracts of P. ostruthium. nih.gov The co-occurrence of this compound with imperatorin in P. ostruthium has also been noted in studies investigating synergistic effects. nih.gov In Ptaeroxylon obliquum, this compound is found with other chromones like desoxykarenin and karenin, as well as coumarins such as 7-O-(3,3-dimethylallyl) scopoletin, nieshoutin, and nieshoutol. google.com

Here is a table illustrating the co-occurrence of this compound with other compounds in Peucedanum ostruthium:

| Compound | Classification |

| This compound | Chromone derivative |

| Ostruthin | Coumarin (B35378) |

| Imperatorin | Furanocoumarin |

| Ostruthol | Furanocoumarin |

| Oxypeucedanin hydrate | Furanocoumarin |

This compound is a prenylated chromone that plays a significant role in the biosynthesis of various furochromones, particularly in plants belonging to the Apiaceae family. Research has focused on understanding its biosynthetic pathway and the genetic basis underlying its production, paving the way for potential metabolic engineering applications.

Biosynthesis and Metabolic Engineering of Peucenin and Associated Furochromones

Strategies for Metabolic Engineering and Heterologous Production of Peucenin and Furochromones

Metabolic engineering and synthetic biology offer powerful approaches for the sustainable and scalable production of natural products, including this compound and other furochromones, which are often present in low concentrations in their native plant sources doaj.orgresearchgate.netrsc.org. These strategies involve modifying the metabolic pathways of host organisms, typically microorganisms like Escherichia coli or Saccharomyces cerevisiae, or even plants, to enhance the yield of target compounds or enable their production in a heterologous system researchgate.netpatsnap.comnih.govnih.gov.

The elucidation of the complete biosynthetic pathway of furochromones in plants like Saposhnikovia divaricata has provided a crucial foundation for metabolic engineering efforts doaj.orgresearchgate.netnih.gov. Key enzymes involved in the biosynthesis of the furochromone skeleton, such as pentaketide (B10854585) chromone (B188151) synthase (PCS), prenyltransferase (PT), and this compound cyclase (PC), have been identified and characterized doaj.orgresearchgate.net. For instance, studies in S. divaricata highlighted the role of a lineage-specific this compound cyclase gene, SdPC, in the accumulation of furochromones doaj.orgresearchgate.net. Understanding the functions of these enzymes is essential for reconstructing the pathway in a heterologous host.

Strategies for metabolic engineering and heterologous production of this compound and associated furochromones can involve several key steps:

Pathway Elucidation and Gene Identification: The initial step involves fully understanding the enzymatic steps and identifying the genes encoding the relevant enzymes in the native producer organism doaj.orgnih.gov. Comparative genomic and transcriptomic analyses can aid in this process doaj.orgresearchgate.net.

Gene Synthesis and Pathway Reconstruction: Once the genes are identified, they can be synthesized and assembled into functional units or pathways. Synthetic biology tools facilitate the construction of these genetic circuits in a modular manner nih.govanr.frbiotechrep.ir.

Host Selection and Chassis Optimization: Choosing an appropriate heterologous host is critical. Microorganisms like E. coli and S. cerevisiae are common choices due to their genetic tractability, rapid growth, and well-established fermentation processes researchgate.netnih.govresearchgate.net. Optimization of the host chassis may involve modifying native metabolic pathways to increase the availability of precursors or reduce the production of competing byproducts biotechrep.irresearchgate.net.

Balancing Pathway Flux: Ensuring that the metabolic flux through the introduced biosynthetic pathway is balanced is crucial for efficient production. This can involve optimizing gene expression levels, using strong or inducible promoters, and tuning enzyme activity biotechrep.irduke.edu. Strategies like dynamic metabolic control can be employed to separate cell growth from product formation, potentially improving titers and yields duke.edu.

Substrate and Cofactor Supply: Adequate supply of substrates and cofactors required by the introduced enzymes is essential. Metabolic engineering of the host's central metabolism can enhance the availability of these precursors researchgate.net.

Eliminating Rate-Limiting Steps and Feedback Inhibition: Identifying and overcoming rate-limiting enzymatic steps or feedback inhibition mechanisms can significantly improve product yield researchgate.netbiotechrep.ir.

Enhancing Product Export: For some compounds, improving the efficiency of product export from the cell can prevent intracellular accumulation that might be toxic or inhibitory to the host organism mdpi.com.

Research findings demonstrate the feasibility of heterologous production of furochromones. For example, de novo biosynthesis of prim-O-glucosylcimifugin and 5-O-methylvisamminoside, which are related furochromones, has been successfully achieved through transient expression of biosynthetic genes in Nicotiana benthamiana leaves doaj.orgresearchgate.netnih.gov. This highlights the potential of plant-based systems as alternative hosts for furochromone production.

While specific detailed research findings on the heterologous production of this compound itself were not extensively detailed in the search results, the successful reconstruction and expression of the broader furochromone pathway, including the identification of this compound cyclase (SdPC), strongly suggest that similar metabolic engineering strategies can be applied for this compound production doaj.orgresearchgate.net. The principles and techniques used for other natural products, such as flavonoids and other chromones, are directly relevant biotechrep.irmdpi.comnih.gov.

Metabolic engineering strategies have shown success in improving the production of various natural products in heterologous hosts. These include enhancing the expression of key enzymes, optimizing precursor supply, and modifying regulatory mechanisms researchgate.netmdpi.comfrontiersin.org.

Here is an example of how data from research findings on related metabolic engineering efforts might be presented in a table format, illustrating the potential for similar approaches in this compound production:

Table 1: Examples of Metabolic Engineering Strategies and Outcomes in Natural Product Production

| Target Compound (Class) | Host Organism | Key Metabolic Engineering Strategy(ies) | Outcome (e.g., Yield Increase, De Novo Production) | Relevant Study/Concept |

| Furochromones | Nicotiana benthamiana | Transient expression of biosynthetic genes (including this compound cyclase) | De novo biosynthesis of related furochromones | Pathway elucidation and heterologous expression doaj.orgresearchgate.netnih.gov |

| L-Cysteine | Corynebacterium glutamicum | Overexpression of key enzyme (CysE), precursor supply enhancement, improved export | Increased L-cysteine yield | Enhancing biosynthesis and export mdpi.com |

| Flavonoids | Microbial systems | Pathway engineering, gene dosage tuning, chassis optimization | Enhanced flavonoid production | Synthetic biology approaches biotechrep.ir |

| 2-(2-Phenylethyl)chromones | Microbial chassis | Heterologous expression of biosynthetic gene clusters, CRISPR-based engineering | Potential for scalable production | Synthetic biology for chromone production mdpi.com |

The application of systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a comprehensive framework for optimizing microbial cell factories for natural product production researchgate.net. This includes using tools like genome-scale metabolic models to predict the effects of genetic modifications and guide strain development frontiersin.org.

Chemical Synthesis, Structural Modifications, and Analogues of Peucenin

Total Synthesis Approaches for Peucenin and Related Chromone (B188151) Scaffolds

The chromone scaffold, which forms the core structure of this compound, is a privileged structure in medicinal chemistry due to its wide range of biological activities. nih.gov Various synthetic strategies have been developed for the construction of simple chromones. These methods often utilize readily available starting materials such as phenols, salicylic (B10762653) acid and its derivatives, ynones, chalcones, enaminones, and 2-hydroxyarylalkylketones. nih.gov The synthesis of chromones can be achieved using various catalysts, including metal, metal-free, and nanomaterial-based catalysts. nih.gov

While specific detailed total synthesis approaches for this compound itself were not extensively detailed in the search results, the synthesis of the core chromone scaffold is well-established and serves as a foundation for obtaining this compound and its analogues. Research also explores skeletal editing strategies that modify core frameworks of molecules, including heterocycles and carbon scaffolds, which could potentially be relevant to future this compound synthesis approaches. nih.gov The synthesis of hybrid molecules combining chromone with other scaffolds, such as coumarin-substituted indenes, has also been reported, highlighting the versatility of the chromone core in generating diverse chemical structures. thieme.de

Derivatization Strategies and Preparation of this compound Analogues

Derivatization strategies for compounds like this compound typically involve modifying the functional groups present on the core structure to explore changes in biological activity or improve properties. Although specific detailed methods for this compound derivatization were not found, general approaches for preparing analogues of natural products and compounds with similar scaffolds involve reactions such as alkylation, acylation, halogenation, nitration, and coupling reactions at various positions on the molecule. The goal is to create a library of related compounds with subtle or significant structural differences.

Academic Studies on Structure-Activity Relationships of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity. While direct SAR studies specifically focused on this compound derivatives were not prominently featured in the search results, the importance of SAR in the study of chromone derivatives and other related compounds is well-documented. nih.gov

SAR studies on other classes of compounds, such as O-alkylamino-tethered salicylamide (B354443) derivatives and amantadine-thiourea conjugates, demonstrate how systematic structural variations are made and their effects on activity (e.g., anticancer or enzyme inhibition) are evaluated. nih.govmdpi.com These studies often involve synthesizing a series of analogues with targeted modifications and then testing their biological activity to correlate structural features with observed effects. For example, SAR analysis of certain aromatic ether derivatives revealed the importance of specific functional groups like the aryl aldehyde and unsubstituted hydroxyl for inhibitory activities. nih.gov Mathematical modeling techniques can also be employed in predicting the activity of derivatives, aiding in the design of new compounds with desired properties. iomcworld.com

Green Synthesis Approaches Utilizing this compound (e.g., as a reducing/capping agent in nanoparticle synthesis)

This compound, as a natural polyphenol, has shown potential for use in green synthesis approaches, particularly in the synthesis of nanoparticles. Plant extracts containing various phytochemicals, including polyphenols, are increasingly used as environmentally friendly reducing and capping agents for the synthesis of metal nanoparticles, such as silver nanoparticles (AgNPs). nih.govmdpi.comdovepress.comresearchgate.net

Research has indicated the presence of this compound as a polyphenol component in plant extracts used for the green synthesis of silver nanoparticles. nih.govnih.gov In such applications, phytochemicals like this compound can play a dual role: acting as reducing agents to convert metal ions into nanoparticles and as capping agents to stabilize the synthesized nanoparticles, preventing aggregation. nih.govmdpi.comdovepress.comresearchgate.net This green synthesis approach offers advantages over traditional chemical and physical methods, which can involve toxic waste and high energy consumption. nih.gov The use of plant extracts containing compounds like this compound provides an eco-friendly and economic alternative. nih.gov Studies have shown that nanoparticles synthesized using green methods with plant extracts can exhibit desirable properties, such as specific size ranges and stability, and can demonstrate biological activities like antimicrobial or anticancer effects. nih.govnih.gov

Advanced Studies on the Biological Activities and Molecular Mechanisms of Peucenin

Modulation of Intracellular Signaling Pathways

Peucenin has been investigated for its ability to modulate intracellular signaling pathways, particularly those involved in inflammatory responses. researchgate.netmdpi.comnih.gov

Interference with NF-κB Signaling Pathway

Studies have indicated that this compound can interfere with the NF-κB signaling pathway. researchgate.netmdpi.comnih.gov The NF-κB pathway is a critical regulator of gene expression for numerous inflammatory mediators. nih.govnih.gov Activation of this pathway typically involves the phosphorylation and degradation of IκBα, which allows NF-κB to translocate to the nucleus and activate target genes. nih.gov Research on Peucedanum ostruthium extract, containing this compound, demonstrated inhibition of NF-κB activity in IL-1 stimulated human umbilical vein endothelial cells (HUVECs). researchgate.netnih.govmdpi.com This inhibition was observed at the transcriptional level through reporter gene analysis. nih.gov While the extract affected the phosphorylation, degradation, and resynthesis of IκBα, as well as the nuclear translocation of the NF-κB subunit RelA, the early effects on the pathway appeared less affected compared to later stages. researchgate.net This suggests that this compound, as a constituent of the extract, might influence mechanisms downstream of nuclear translocation, distinguishing its action from many known NF-κB inhibitors that target upstream events like IKK2. researchgate.netnih.gov this compound, along with imperatorin (B1671801), has been identified as a constituent contributing to the NF-κB inhibitory activity of P. ostruthium extract. mdpi.com

Inhibition of Inflammatory Mediator Expression (e.g., E-selectin, VCAM-1 mRNA and protein levels)

This compound, as part of Peucedanum ostruthium extract, has been shown to inhibit the expression of inflammatory mediators such as E-selectin and VCAM-1 in endothelial cells. researchgate.netmdpi.comnih.gov These adhesion molecules play a crucial role in the recruitment and adhesion of leukocytes to the endothelium during inflammation. mdpi.comnih.gov Studies in IL-1 stimulated HUVECs demonstrated that the extract significantly suppressed the expression of both E-selectin and VCAM-1. researchgate.netmdpi.comnih.gov This inhibition was observed at both the mRNA and protein levels. nih.gov Reporter gene experiments specifically showed that the extract inhibited the transcriptional activity of E-selectin, which is dependent on NF-κB. nih.gov The inhibitory effect on E-selectin and VCAM-1 expression is linked to the interference with the NF-κB signaling pathway. researchgate.netnih.govmdpi.com

Enzymatic Inhibition and Activation Profiles

This compound has been studied for its interactions with various enzymes, revealing inhibitory activities against certain targets. researchgate.nettandfonline.comexlibrisgroup.com

Acetylcholinesterase (AChE) Inhibitory Activity of this compound

This compound has been identified as an inhibitor of acetylcholinesterase (AChE). researchgate.nettandfonline.comexlibrisgroup.com AChE is an enzyme that hydrolyzes acetylcholine (B1216132), a neurotransmitter crucial for cognitive function. Inhibition of AChE is a strategy used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain. tandfonline.comtandfonline.com this compound, isolated from the roots of Peucedanum ostruthium, was found to inhibit AChE activity in bioassays, including thin-layer chromatography (TLC) bioautography. researchgate.nettandfonline.comtandfonline.comexlibrisgroup.com This activity was observed alongside other compounds, such as coumarins, also present in the plant extract. researchgate.nettandfonline.comresearchgate.net

An example of AChE inhibitory activity data for compounds from Peucedanum ostruthium is presented in the table below, highlighting this compound's activity:

| Compound | Source | AChE Inhibition Activity |

|---|---|---|

| This compound | Peucedanum ostruthium | Inhibitory |

| Ostruthin | Peucedanum ostruthium | Inhibitory |

| Imperatorin | Peucedanum ostruthium | Inhibitory |

| Ostruthol | Peucedanum ostruthium | Inhibitory |

| Oxypeucedanin (B192039) hydrate | Peucedanum ostruthium | Inhibitory |

Antioxidant Properties and Radical Scavenging Mechanisms of this compound

This compound has been reported to exhibit antioxidant properties medkoo.comevitachem.com. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in oxidative stress and various diseases ui.ac.idmdpi.com. The mechanisms by which natural compounds exert antioxidant activity often involve scavenging free radicals, donating hydrogen atoms or electrons, and chelating metal ions ui.ac.idmdpi.commdpi.com. Studies have demonstrated the free radical scavenging activity of various natural compounds using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) ui.ac.idmdpi.comumass.edu. One study specifically mentioned that the coumarin (B35378) fraction of Tecoma radicans and this compound showed active antioxidant activity umass.edu. The ability of phenolic compounds, including flavonoids like this compound, to act as antioxidants is often linked to the presence of hydroxyl groups, which can donate hydrogen atoms to radicals ui.ac.idmdpi.com.

Cytotoxicity in In Vitro Cellular Models

The cytotoxicity of this compound has been evaluated in various in vitro cellular models, including cancer cell lines. Studies on natural products often assess their potential therapeutic applications by examining their effects on cell viability and proliferation ljmu.ac.ukmdpi.com. Cytotoxicity assays are commonly used to determine the concentration of a compound that inhibits cell growth or induces cell death nih.govscielo.br. While specific detailed data on this compound's IC50 values across a broad panel of cell lines are not extensively provided in the snippets, the evaluation of cytotoxicity is a standard step in the characterization of bioactive natural compounds ljmu.ac.uknih.gov. Some research mentions the cytotoxic activity of related compounds or extracts containing this compound against certain cell lines semanticscholar.orgresearchgate.net. For instance, a study on Harrisonia abyssinica, a plant where this compound has been reported, investigated the antimicrobial and cytotoxic activities of its extracts nih.govsemanticscholar.org. Cytotoxicity assays can involve measuring markers that reflect the number of viable or dead cells, utilizing various techniques such as those involving DNA binding dyes or the measurement of metabolic activity mdpi.comnih.gov.

Synergistic and Antagonistic Interactions of this compound with Other Phytochemicals (e.g., Imperatorin)

The interactions between different phytochemicals within plant extracts can result in synergistic, additive, or antagonistic effects nuevo-group.comresearchgate.netmdpi.comresearchgate.netnih.gov. Synergy occurs when the combined effect of compounds is greater than the sum of their individual effects, while antagonism results in a reduced effect nuevo-group.commdpi.com. This compound, often found alongside other compounds like imperatorin in plants such as Peucedanum ostruthium, has been implicated in such interactions nih.govresearcher.lifenih.gov. Research suggests that the efficacy of natural product mixtures can be attributed to the combined action of their constituents nuevo-group.comresearchgate.net. Studies utilizing biochemometric approaches have aimed to identify synergistic effects of metabolites within plant extracts, including the interaction between imperatorin and this compound nih.govresearcher.life. These interactions can influence various biological activities, including anti-inflammatory and antioxidant effects mdpi.comnih.gov. The mechanisms underlying synergistic effects can be complex and may involve factors such as improved bioavailability, modulation of resistance mechanisms, or action on multiple targets within a biological pathway nuevo-group.comresearchgate.net.

Analytical Methodologies for the Detection, Isolation, and Characterization of Peucenin in Academic Research

Extraction and Pre-Purification Techniques from Biological Matrices

The initial steps in studying peucenin from biological matrices involve extraction and pre-purification to obtain a crude extract enriched with the target compound. This compound has been reported in plants such as Peucedanum ostruthium and Harrisonia abyssinica. nih.govuonbi.ac.ke

Research on Peucedanum ostruthium roots, for instance, has utilized dichloromethane (B109758) (CH₂Cl₂) as an extraction solvent to obtain an extract containing this compound. tandfonline.comtandfonline.comresearchgate.net This suggests that this compound, a chromone (B188151) derivative, is extractable using organic solvents. Following initial extraction, pre-purification steps are often necessary to reduce the complexity of the crude extract before more advanced separation techniques are applied. While specific pre-purification techniques for this compound are not extensively detailed in all available sources, general phytochemical workflows often involve liquid-liquid partitioning or solid-phase extraction (SPE) to remove bulk interfering compounds based on polarity differences. SPE can be used as a purification method for crude homogenates. researchgate.net

Chromatographic Separation Techniques for this compound

Chromatographic methods are indispensable for separating this compound from other compounds present in biological extracts, allowing for its isolation and subsequent analysis.

Thin-Layer Chromatography (TLC) and Bioautography

Thin-layer chromatography (TLC) is a simple and versatile technique used for the separation of compounds based on their differential migration across a stationary phase coated on a plate. globalresearchonline.netnih.gov In academic research on natural products like this compound, TLC is often used for initial screening, monitoring fractionation steps, and assessing the purity of isolated compounds. tandfonline.comtandfonline.com

Bioautography is a technique that combines TLC separation with a biological assay directly on the TLC plate. researchgate.netnih.gov This method is particularly useful for the rapid localization of biologically active compounds within a complex mixture before extensive purification. researchgate.net In the context of this compound research, TLC bioautography has been employed to identify fractions exhibiting specific biological activities, such as enzyme inhibition, thereby guiding the isolation of the active compounds, including this compound. tandfonline.comtandfonline.comresearchgate.net For example, a TLC bioautographic assay using acetylcholinesterase has been used to screen extracts and identify active constituents, including this compound. tandfonline.comtandfonline.com In this method, compounds are separated by TLC, and then the enzyme and substrate are applied to the plate, revealing inhibitory compounds as clear spots against a colored background. tandfonline.comtandfonline.com

In one study, the purity of isolated this compound was checked by TLC, yielding an Rf value of 0.43 using a hexane-EtOAc (1:1) solvent system. tandfonline.comtandfonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely used in academic research for the separation, identification, and quantification of compounds in complex mixtures. uhplcs.comiajps.com These techniques offer higher resolution, speed, and sensitivity compared to traditional column chromatography or TLC. iajps.comaustinpublishinggroup.com

HPLC has been used to check the purity of isolated this compound. tandfonline.comtandfonline.com In one instance, this compound showed a retention time (Rt) of 18.2 minutes when analyzed by HPLC. tandfonline.comtandfonline.com While specific details of the HPLC method (e.g., column type, mobile phase gradient) used for this compound analysis are not always explicitly stated in the search results, HPLC is a standard method for analyzing natural products and assessing the purity of fractions obtained during isolation. uhplcs.comacs.org

UPLC is an advanced form of liquid chromatography that uses smaller particles and operates at higher pressures, resulting in improved resolution, speed, and sensitivity. iajps.comaustinpublishinggroup.com While direct mentions of UPLC specifically for this compound analysis are less frequent in the provided snippets compared to HPLC, UPLC is a modern technique increasingly used in phytochemical analysis for its efficiency in separating complex mixtures. austinpublishinggroup.comresearchgate.netekb.eg

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules. uw.edu.plmdpi.comresearchgate.net Both ¹H NMR and ¹³C NMR are routinely used in natural product chemistry to determine the carbon-hydrogen framework and the types of protons and carbons present in a molecule. rsc.org

NMR spectroscopy, including ¹H NMR, has been used to characterize this compound and confirm its identity. tandfonline.comtandfonline.com Researchers have matched the NMR data of isolated this compound to previously reported data to confirm its structure. tandfonline.comtandfonline.com While a full ¹H NMR spectrum or detailed peak assignments for this compound were not consistently available across the search results, one source mentions ¹H NMR spectra being run on a Varian Unity Inova 500 MHz instrument, with compounds dissolved in acetone-d6. tandfonline.com Another source provides partial ¹H NMR data for this compound-7-methyl ether, a related compound, recorded at 400 MHz in CDCl₃. gla.ac.uk

Mass Spectrometry (MS) and High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org When coupled with liquid chromatography (LC), forming LC-MS, it becomes an even more potent tool for separating components in a complex mixture before their detection and identification by MS. wikipedia.org High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS) offers enhanced mass accuracy and resolution, enabling more precise identification and characterization of compounds. nih.govnih.gov

In the context of this compound research, HRLC-MS has been utilized to analyze the phytochemical composition of plant extracts where this compound is present. nih.govresearchgate.netuct.cl This technique allows for the separation of this compound from other compounds in the extract based on their chromatographic properties, while the MS detector provides spectral information that aids in its identification. wikipedia.org Techniques like Electrospray Ionization (ESI), often coupled with tandem MS (MS/MS), are commonly used in LC-MS for the ionization and fragmentation of molecules, providing characteristic fragmentation patterns that help in structural elucidation. creative-biolabs.commdpi.commdpi.com HRLC-MS analysis can identify compounds based on their retention time, experimental m/z values, MS/MS fragments, and by comparison with spectral databases. nih.gov This approach is valuable for both qualitative analysis, such as identifying this compound within a complex mixture, and potentially for quantitative analysis. iitb.ac.in

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is an analytical technique that measures the absorption of infrared radiation by a sample. rtilab.cominnovatechlabs.com This absorption causes molecules to vibrate at specific frequencies, creating a unique spectral "fingerprint" that can be used to identify functional groups and determine the molecular structure of a compound. rtilab.cominnovatechlabs.com FTIR analysis is particularly useful for identifying organic and polymeric materials and can be applied to solid, liquid, or gaseous samples. rtilab.cominnovatechlabs.com

While specific detailed applications of FTIR solely for this compound characterization are not extensively detailed in the provided snippets, FTIR is a standard technique in natural product chemistry for confirming the presence of characteristic functional groups within isolated compounds. myfoodresearch.commdpi.com By comparing the infrared spectrum of isolated this compound to known spectra or by analyzing the absorption bands corresponding to specific bonds (e.g., hydroxyl, carbonyl, aromatic rings), researchers can corroborate its structure. myfoodresearch.commdpi.com FTIR can serve as an initial step in material analysis and is useful for identifying the chemical composition and structure of organic molecules. rtilab.cominnovatechlabs.com

Bioassay-Guided Fractionation and Metabolomics Approaches in this compound Research

Identifying bioactive compounds within complex natural extracts is a significant challenge in natural product research. Bioassay-guided fractionation and metabolomics approaches offer strategies to streamline this process by linking biological activity to specific chemical constituents.

Application of Chemometric Tools (e.g., ELINA, Heterocovariance Analysis (HetCA), Statistical Total Correlation Spectroscopy (STOCSY)) for Active Constituent Identification

Chemometric tools play a crucial role in analyzing complex datasets generated from spectroscopic (like NMR or MS) and biological activity data, particularly in metabolomics and bioassay-guided approaches. researchgate.netresearchgate.netmdpi.com These tools help to identify correlations between the chemical profile of a sample and its observed biological effect, thereby pinpointing the compounds responsible for the activity. researchgate.netresearchgate.netmdpi.com

ELINA (Eliciting Nature's Activities) is a biochemometric approach that combines chemical and biological data from microfractions of a bioactive crude extract to identify active constituents prior to isolation. researchgate.netnih.govnih.gov This method relies on generating microfractions with varying concentrations of constituents and correlating these quantitative variances with bioactivity data. researchgate.netnih.govnih.gov

Heterocovariance Analysis (HetCA) and Statistical Total Correlation Spectroscopy (STOCSY) are specific chemometric techniques used within approaches like ELINA. researchgate.netnih.govnih.govresearchgate.net HetCA visualizes the covariance and correlation between spectroscopic signals (such as ¹H NMR resonances) and bioactivity data, resulting in color-coded pseudospectra that highlight chemical features linked to activity. researchgate.netresearchgate.netacs.org STOCSY helps to reveal correlations between different signals within spectroscopic data, aiding in the identification of compounds present in the active fractions. researchgate.netresearchgate.net

In research involving Peucedanum ostruthium extract, which contains this compound, the ELINA approach, utilizing HetCA and STOCSY on ¹H NMR and bioactivity data from microfractions, successfully identified this compound as an NF-κB inhibiting constituent. researchgate.netnih.govnih.gov This demonstrates the power of these chemometric tools in identifying even minor active constituents within complex natural mixtures, accelerating the process of targeted isolation. researchgate.netnih.gov

In Vitro Cell-Based Assays for Biological Activity Screening (e.g., NF-κB reporter-gene assays)

In vitro cell-based assays are essential for screening the biological activity of natural extracts and fractions during bioassay-guided fractionation and metabolomics studies. nih.govmdpi.com These assays measure the effect of a sample on specific cellular processes or pathways, providing a functional link to potential therapeutic effects. nih.govmdpi.com

NF-κB reporter-gene assays are a type of cell-based assay used to monitor the activity of the NF-κB signaling pathway. nih.govbpsbioscience.com This pathway is involved in various cellular responses, including inflammation and immune responses. bpsbioscience.com In these assays, cells are typically transfected with a reporter construct where the expression of a reporter gene (such as luciferase) is controlled by NF-κB responsive elements. nih.govbpsbioscience.com When the NF-κB pathway is activated, the reporter gene is transcribed, leading to a measurable signal (e.g., luminescence). nih.govbpsbioscience.com Conversely, compounds that inhibit NF-κB activity will reduce the reporter gene expression and the resulting signal. nih.gov

Future Research Directions and Perspectives for Peucenin Studies

Exploration of Untapped Biological Activities and Mechanistic Pathways

While preliminary studies have hinted at the biological relevance of peucenin, a vast landscape of its potential bioactivities remains uncharted. Future investigations should systematically explore a broader spectrum of pharmacological effects and delve deeper into the molecular mechanisms that underpin these activities. Designing new compounds based on natural skeletons like this compound can enable extensive modifications of both bioavailability and biological activity. mdpi.com Many secondary metabolites from plants exhibit a wide range of biological activities, including antioxidant, enzyme inhibition, and antimicrobial effects. mdpi.com

A primary direction will be the comprehensive screening of this compound against a diverse array of therapeutic targets. This includes evaluating its potential in areas such as neuroprotection, anti-inflammatory processes, and metabolic disorders. Like other natural scaffolds, this compound derivatives could be assessed for their ability to inhibit key enzymes, such as acetylcholinesterase or glucosidase, or their efficacy against various cancer cell lines. mdpi.com Understanding the mechanisms of action is crucial; for instance, future studies could investigate if this compound increases the permeability of pathogen cell membranes or inhibits specific proliferative pathways. mdpi.com

Table 1: Potential Avenues for Exploring Untapped Biological Activities of this compound

| Research Area | Potential Activity to Investigate | Experimental Approach |

|---|---|---|

| Oncology | Anti-proliferative and pro-apoptotic effects | Screening against a panel of human cancer cell lines (e.g., breast, lung, colon); cell cycle analysis; apoptosis assays. |

| Neuropharmacology | Neuroprotective effects against oxidative stress and neuroinflammation | In vitro models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's); measurement of reactive oxygen species; analysis of inflammatory markers. |

| Infectious Diseases | Broad-spectrum antimicrobial and antiviral activity | Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains; viral replication assays. |

| Immunology | Anti-inflammatory and immunomodulatory properties | Lipopolysaccharide (LPS)-induced inflammation models in macrophages; measurement of cytokines (e.g., TNF-α, IL-6); analysis of signaling pathways like NF-κB. |

| Enzymology | Inhibition of clinically relevant enzymes | Enzyme inhibition assays for targets such as cyclooxygenase-2 (COX-2), lipoxygenase, or protein kinases. |

Advances in Biosynthetic Pathway Engineering for Sustainable this compound Production

The natural abundance of this compound can be a limiting factor for extensive research and potential commercialization. Therefore, establishing a sustainable and scalable production method is a critical future goal. Biosynthetic pathway engineering in microbial hosts offers a promising solution. dtu.dk This approach involves identifying the genes responsible for the biosynthesis of a target compound and reconstituting the pathway in a suitable host, such as Escherichia coli, Saccharomyces cerevisiae, or Aspergillus nidulans. mdpi.com

The initial step requires the complete elucidation of the this compound biosynthetic pathway in its native plant species. Once the necessary enzymes, likely including polyketide synthases, are identified and characterized, their corresponding genes can be assembled in a microbial chassis. dtu.dknih.gov Subsequent research will focus on optimizing production by balancing the metabolic network to enhance the reaction flux towards this compound. nih.gov This can involve engineering precursor supply pathways, such as the acetyl-CoA pool, and down-regulating competing pathways that divert intermediates away from the desired product. nih.govnih.gov

Table 2: Strategies for Biosynthetic Pathway Engineering for this compound Production

| Strategy | Description | Potential Host Organism |

|---|---|---|

| Heterologous Pathway Reconstruction | Transferring the entire this compound biosynthetic gene cluster into a microbial host for production. mdpi.com | Saccharomyces cerevisiae, Escherichia coli |

| Precursor Supply Enhancement | Overexpressing genes in the host's central metabolism (e.g., mevalonate (B85504) or acetyl-CoA pathways) to increase the pool of building blocks for this compound synthesis. nih.gov | Yarrowia lipolytica, S. cerevisiae |

| Metabolic Flux Optimization | Balancing the expression levels of biosynthetic genes using promoters of varying strengths to avoid the accumulation of toxic intermediates and maximize product yield. nih.gov | Aspergillus species, E. coli |

| Compartmentalization | Engineering the biosynthetic pathway to occur within a specific organelle, like the peroxisome, to isolate it from competing cytosolic reactions and harness localized precursor pools. nih.gov | Yarrowia lipolytica |

| Fermentation Process Optimization | Developing optimal cultivation conditions (e.g., media composition, temperature, pH) in bioreactors to maximize the productivity of the engineered microbial cell factory. | N/A |

Development of Novel this compound-Based Chemical Entities through Synthetic and Semi-Synthetic Approaches

Using this compound as a molecular scaffold for chemical modification is a key strategy to enhance its therapeutic properties and generate novel drug candidates. mdpi.com Semi-synthetic approaches, which involve the chemical modification of the natural product core, can be employed to create a library of this compound derivatives. nih.govresearchgate.net The dihydroxy-chromone structure of this compound offers reactive sites, particularly the hydroxyl groups, for functionalization. nih.govnih.gov

Future synthetic efforts could focus on generating a series of ester, ether, carbamate, and sulfonate analogues. nih.gov These modifications can significantly alter the compound's physicochemical properties, such as solubility and stability, as well as its biological activity and target specificity. The goal is to develop derivatives with improved potency and a better pharmacological profile compared to the parent compound. Such structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. nih.gov

Table 3: Approaches for Generating Novel this compound-Based Chemical Entities

| Modification Type | Chemical Reaction | Potential Improvement |

|---|---|---|

| Esterification | Reaction of hydroxyl groups with various carboxylic acids or acyl chlorides. | Enhanced lipophilicity, potential for prodrug design, altered target binding. |

| Etherification | Alkylation of hydroxyl groups to form ethers. | Increased metabolic stability, modulation of hydrogen bonding capacity. |

| Carbamoylation | Formation of carbamates from hydroxyl groups and isocyanates. | Introduction of new interaction points for target binding, improved biological activity. |

| Sulfonylation | Creation of sulfonate esters from hydroxyl groups. | Altered electronic properties and potential for new target interactions. |

| Glycosylation | Enzymatic or chemical attachment of sugar moieties. nih.gov | Increased water solubility and bioavailability, potential for novel bioactivity. nih.gov |

Integration of this compound Research into Systems Biology and Omics Studies

To gain a comprehensive understanding of this compound's biological effects, future research must move beyond reductionist approaches and embrace systems biology. nih.gov The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by this compound within a biological system. nih.govmdpi.com This approach allows for the construction of interconnected networks to elucidate the compound's mechanism of action and identify potential biomarkers. mdpi.com

For example, treating a specific cell type with this compound followed by transcriptomic (RNA-seq) and proteomic (mass spectrometry) analysis can reveal which genes and proteins are differentially expressed. This can help identify the cellular pathways that are most affected by the compound. nih.gov Metabolomics can further complement this by identifying changes in the cellular metabolite profile, offering direct insights into the functional consequences of pathway modulation. nih.gov Integrating these multi-omics datasets is challenging but offers the potential to uncover novel targets and understand the polypharmacological effects of this compound. nih.govresearchgate.net

Table 4: Application of Omics Technologies in Future this compound Research

| Omics Technology | Research Question | Expected Outcome |

|---|---|---|

| Transcriptomics | How does this compound alter gene expression? | Identification of up- or down-regulated genes and pathways, providing clues about the cellular response and mechanism of action. |

| Proteomics | What are the protein targets of this compound and how does it affect protein expression levels? | Direct identification of binding partners; understanding post-translational modifications and changes in protein abundance. |

| Metabolomics | How does this compound impact cellular metabolism? | A snapshot of the metabolic state, revealing alterations in key metabolic pathways and identifying functional biomarkers of drug effect. |

Ecological Roles and Interactions of this compound within Plant Environments and Ecosystems

As a plant secondary metabolite, this compound likely plays a significant role in the ecological interactions of its source organism. mdpi.comukrbiochemjournal.org These compounds are crucial for plant survival, acting in defense, signaling, and mediating relationships with other organisms. ukrbiochemjournal.orgnih.gov Future research should investigate the ecological functions of this compound to understand its evolutionary significance and potential applications in agriculture.

One key area of investigation is its role in plant defense. This compound may function as a phytoalexin, a compound produced de novo upon infection by pathogens, or as a phytoanticipin, a constitutively produced defense compound. nih.gov Studies could measure this compound concentrations in plant tissues following exposure to various stressors, such as microbial pathogens or herbivory, to test this hypothesis. Furthermore, this compound could have allelopathic properties, influencing the growth of neighboring plants. Its impact on the rhizosphere and phyllosphere microbiome also warrants investigation, as it could selectively inhibit detrimental microbes or attract beneficial ones. frontiersin.org Understanding these interactions is key to painting a complete picture of this compound's role in nature. researchgate.net

Table 5: Investigating the Ecological Roles of this compound

| Ecological Role | Hypothesis | Experimental Approach |

|---|---|---|

| Plant Defense | This compound acts as a defense compound against herbivores or pathogens. mdpi.com | Quantify this compound levels in plants after simulated herbivory or pathogen challenge; perform bioassays with relevant insects or microbes. |

| Allelopathy | This compound released from the plant inhibits the germination or growth of competing plant species. | Co-culture experiments; soil and root exudate analysis followed by bioassays on other plant species. |

| Microbiome Modulation | This compound influences the composition of the microbial community on and around the plant. frontiersin.org | Apply this compound to soil or plant surfaces and analyze the microbial community using 16S rRNA or ITS sequencing. |

| Signaling Molecule | this compound acts as a signal to attract beneficial organisms, such as pollinators or symbiotic fungi. nih.gov | Behavioral assays with pollinators; analysis of mycorrhizal colonization in the presence and absence of this compound. |

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetyl-CoA |

| Carbamate |

| Cyclooxygenase-2 (COX-2) |

| Ester |

| Ether |

| This compound |

| Polyketide |

Q & A

Q. How is Peucenin isolated and identified from natural sources?

this compound is typically isolated via chromatographic techniques (e.g., column chromatography, TLC) from plant extracts, such as Harrisonia perforata or Lomatium dissectum roots. Identification involves spectroscopic methods (NMR, MS) and comparison with published spectral data . For reproducibility, experimental protocols should detail solvent systems, column packing materials, and Rf values in TLC (e.g., 1 µg required for inhibition spot detection) .

Q. What are the primary structural characteristics of this compound?

this compound (C₁₆H₁₈O₄; MW 274) features a chromone backbone with a 7-methylether substitution. Structural confirmation relies on spectral analysis: UV for chromophore detection, IR for functional groups, and MS for molecular ion peaks. Cross-referencing with databases (e.g., CAS 13544-40-6) ensures accuracy .

Q. How can researchers validate the purity of synthesized or isolated this compound?

Purity is assessed via HPLC (≥95% peak area), elemental analysis (C, H, O content), and TLC homogeneity. For new compounds, provide melting points, optical rotation, and ¹H/¹³C NMR shifts. Known compounds require comparison with literature data .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported biological activities across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). Use standardized protocols (e.g., MIC assays for antimicrobial activity) and include positive controls. Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA) can clarify inconsistencies .

Q. What experimental strategies optimize this compound’s synthetic pathways?

Employ retrosynthetic analysis to identify key intermediates (e.g., chromone precursors). Optimize reaction conditions (catalysts, solvents) using Design of Experiments (DoE) to maximize yield. Report failed attempts (e.g., low regioselectivity in methylation) to guide future work .

Q. How to address spectral data mismatches during this compound characterization?

Contradictions in NMR/IR data may stem from impurities or stereochemical variations. Re-run analyses under controlled conditions (dry solvents, degassed samples). Use 2D NMR (COSY, HSQC) to resolve signal overlap. Compare with structurally analogous compounds (e.g., O-methylalloptaeroxylin) .

Q. What methodologies assess this compound’s stability under varying physicochemical conditions?

Conduct accelerated stability studies (pH, temperature, light exposure) with HPLC monitoring. Use Arrhenius plots to predict degradation kinetics. For biological matrices (e.g., plasma), employ LC-MS/MS to track metabolite formation .

Methodological Guidelines

- Data Reproducibility : Document experimental parameters (e.g., TLC plate type, NMR spectrometer frequency) in supplementary information .

- Ethical Reporting : Disclose conflicts of interest and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses .

- Literature Integration : Use PICOT framework to align research questions with gaps in existing studies (e.g., comparative efficacy of this compound vs. imperatorin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.